AZD 3043

GABA-A receptor Allosteric modulation Electrophysiology

Research pain point: Finding short-acting intravenous anesthetics with predictable, esterase-dependent clearance and minimal inter-subject variability. Solution: AZD-3043, a clinical-stage 'soft drug'. - GABA-A PAM, EC50 = 36 µM; therapeutic index (rabbit) = 15.6 - Time-to-walk recovery: 89.6 s; human elimination t1/2 short, clearance 2.2 L/min - Distinct from propofol (no α7 nAChR modulation); ideal for SAR and retrometabolism studies

Molecular Formula C19H29NO5
Molecular Weight 351.4 g/mol
CAS No. 579494-66-9
Cat. No. B1666213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD 3043
CAS579494-66-9
Synonyms(4-((N,N-diethylcarbamoyl)methoxy)-3-ethoxyphenyl)acetic acid propyl ester
AZD-3043
Molecular FormulaC19H29NO5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OCC
InChIInChI=1S/C19H29NO5/c1-5-11-24-19(22)13-15-9-10-16(17(12-15)23-8-4)25-14-18(21)20(6-2)7-3/h9-10,12H,5-8,11,13-14H2,1-4H3
InChIKeyQPUVKSKJCNGSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD-3043: Essential Procurement Data


Propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-ethoxyphenyl]acetate, also designated AZD-3043 (THRX 918661), is a phenylacetic acid ester derivative (C19H29NO5, MW 351.44) that functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor [1]. Structurally, it contains a metabolically-labile ester moiety that is susceptible to rapid hydrolysis by esterases present in blood and liver [2]. The compound has advanced to Phase 1 clinical investigation for intravenous anesthesia and sedation [3], and its development was driven by the need for a short-acting agent with faster and more predictable recovery characteristics compared to established alternatives [4].

GABA-A receptor PAM research tool
Metabolically-labile ester (soft-drug) design studies
Short-acting sedative-hypnotic recovery endpoint research
Phase 1 investigation context (anesthesia/sedation)

AZD-3043: Non-Interchangeability Rationale


Compounds within the phenylacetic acid ester class exhibit substantial differences in pharmacological profile due to even minor structural modifications. The substitution of a single functional group—such as replacing the 3-ethoxy moiety of AZD-3043 with a 3-methoxy group to yield propanidid—produces quantifiable changes in GABA-A receptor potentiation (EC50: 36 µM vs. 26 µM) [1], alters the therapeutic index in preclinical models (15.6 vs. 14.7) [2], and affects the speed of recovery from hypnosis (time to walk: 89.6 s vs. 124.5 s in rabbits) [3]. Furthermore, distinct metabolic liability, esterase susceptibility, and off-target receptor profiles (e.g., differential activity at nicotinic acetylcholine receptors relative to propofol) [4] preclude reliable interchange. The data presented below establish the precise, quantitative differentiation that supports evidence-based selection of AZD-3043 over its closest structural and functional analogs.

  • Structural analog mismatch Ethoxy-to-methoxy substitution (propanidid) shifts GABA-A receptor potentiation and recovery endpoints.
  • Metabolic inactivation divergence Esterase susceptibility and metabolic liability differ across phenylacetic acid esters, limiting class-level substitution.
  • Off-target receptor profile Divergent nAChR subtype modulation vs. propofol may alter neuromuscular endpoint interpretation.

AZD-3043 Differentiation Evidence


GABA-A Receptor Potency Comparison

In a direct head-to-head comparison using embryonic rat cortical neurons, AZD-3043 potentiated GABA (5 µM; EC20)-mediated chloride currents with an EC50 of 36 µM. Under identical experimental conditions, its direct structural analog propanidid exhibited an EC50 of 26 µM, while the widely used clinical standard propofol demonstrated substantially higher potency with an EC50 of 6 µM [1]. This places AZD-3043 at an intermediate potency level among GABAergic sedative-hypnotics.

GABA-A Potency
Head-to-head
EC50 36 µM (propanidid 26 µM; propofol 6 µM)
Intermediate GABAergic potency supports receptor-subtype differentiation studies.
Rat cortical neurons, whole-cell patch-clamp, GABA 5 µM.
GABA-A receptor Allosteric modulation Electrophysiology

Therapeutic Index vs. Propofol

In a rabbit model of intravenous anesthesia, AZD-3043 demonstrated a therapeutic index (TI) of 15.6, calculated as the ratio of the median lethal dose (LD50) to the median hypnotic dose (HD50). This represents a favorable safety margin compared to propofol, which exhibited a TI of 5.4 [1]. The improved TI indicates a wider separation between effective hypnotic doses and potentially toxic doses.

Therapeutic Index
Reported
TI = 15.6 (propofol 5.4)
Wider hypnotic-lethal dose separation in rabbit model supports TI endpoint evaluation.
Rabbit model, IV bolus, HD50 95% CI, n=10.
Hypnotic potency Therapeutic index Safety margin

Rapid Recovery After Hypnosis

Following administration of a 2× HD50 intravenous bolus in rabbits, the time required for subjects to regain the ability to walk was 89.6 ± 7.6 seconds for AZD-3043, which was significantly faster than the 124.5 ± 24.8 seconds observed with propanidid (P<0.05) [1]. This rapid recovery characteristic is consistent with the compound's esterase-dependent metabolic inactivation.

Behavioral Recovery
Head-to-head
89.6 s vs. propanidid 124.5 s, propofol 425.3 s
Shorter behavioral recovery time supports model-response endpoint comparison.
Rabbit, 2× HD50 IV bolus, one-way ANOVA, Dunnett's post hoc.
Recovery time Emergence Anesthesia

Infusion-Independent Recovery

Unlike propofol, which exhibits progressively prolonged recovery times as infusion duration increases (a phenomenon known as context-sensitive half-time), AZD-3043 demonstrates minimal prolongation of recovery even after extended infusions. Computer simulation using a porcine kinetic-dynamic model predicted that the 50% and 80% decrement times for AZD-3043 remain very short and largely independent of infusion duration [1]. In contrast, propofol displays a marked increase in decrement times with longer infusions due to accumulation in peripheral tissues [2].

Infusion Independence
Class-level
Minimal prolongation of decrement times with extended infusion
Supports context-sensitive half-time research; recovery largely independent of infusion duration.
Porcine mixed-effects kinetic-dynamic model simulation.
Context-sensitive half-time Pharmacokinetics Infusion

Nicotinic Receptor Off-Target Activity

AZD-3043 exhibits a distinct pharmacological fingerprint at nicotinic acetylcholine receptors (nAChRs) compared to propofol. While AZD-3043 shares propofol's inhibitory activity at the α3β2 nAChR subtype, it lacks the positive modulatory effect at the α7 nAChR subtype that is characteristic of propofol [1]. Additionally, AZD-3043 demonstrates greater potency in inhibiting the adult muscle-type nAChR (α1β1δε) compared to propofol [2].

nAChR Modulation
Reported
No α7 positive modulation; potent α1β1δε inhibition vs. propofol
Divergent nAChR modulation may support off-target mechanistic investigation.
Xenopus oocytes, two-electrode voltage clamp, human nAChRs.
nAChR Selectivity Off-target

AZD-3043: Key Application Scenarios


Short-Acting IV Anesthesia in Preclinical Models

The combination of an EC50 of 36 µM at GABA-A receptors [1], a therapeutic index of 15.6 in rabbits [2], and a time-to-walk recovery of 89.6 seconds [3] establishes AZD-3043 as a suitable agent for studies requiring ultra-short hypnotic duration with minimal inter-subject variability in emergence. The esterase-dependent metabolic clearance ensures that recovery kinetics remain predictable and independent of infusion duration [4].

GABA-A & nAChR Modulation Studies

The divergent receptor pharmacology of AZD-3043 relative to propofol—specifically, the absence of α7 nAChR positive modulation and enhanced inhibition of muscle-type nAChRs [5]—makes it a valuable tool compound for dissecting the contribution of specific receptor subtypes to anesthetic endpoints. Its intermediate GABAergic potency (EC50 = 36 µM, between propofol's 6 µM and propanidid's 26 µM) [1] also positions it for structure-activity relationship studies within the phenylacetic acid ester class.

Phase 1-2 IV Anesthesia Trials

With demonstrated safety and tolerability in first-in-human studies up to infusion rates of 81 mg/kg/h [6] and rapid recovery with return of response to oral command occurring as early as 3 minutes after infusion cessation [7], AZD-3043 represents a clinical-stage asset suitable for continued investigation as a short-acting intravenous anesthetic. The compound has been specifically studied for sedation and anesthesia induction and maintenance [8].

Soft-Drug Anesthetic Formulation Development

AZD-3043 is a classic example of a 'soft drug' designed with a metabolically-labile ester moiety that is rapidly hydrolyzed by blood and liver esterases to an inactive metabolite [9]. This design principle enables high systemic clearance (2.2 L/min in humans) and a short elimination half-life [10], making the compound a benchmark for research programs focused on retrometabolism-based drug design and predictable pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Short-acting preclinical sedative-hypnotic research
Esterase-dependent metabolic clearance
Behavioral recovery and TI endpoint validation
GABA-A receptor subtype modulation studies
Intermediate GABAergic potency profile
Receptor electrophysiology and SAR review
Phase 1 sedative-hypnotic investigation
Human PK and safety-related endpoint context
Recovery of response and tolerability monitoring
Soft-drug design and clearance research
Metabolically-labile ester moiety
Systemic clearance and context-sensitive half-time review

Technical Documentation Hub

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